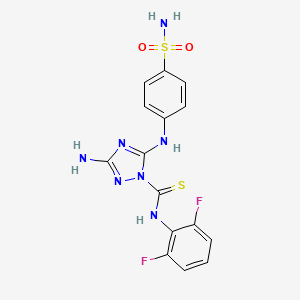
3-Amino-N-(2,6-difluorophenyl)-5-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk1/2 Inhibitor III, also known as 5-Amino-3-((4-(aminosulfonyl)phenyl)amino)-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide, is a small molecule inhibitor that targets cyclin-dependent kinases 1 and 2. These kinases play crucial roles in cell cycle regulation, making them important targets for cancer therapy. The compound is primarily used in research settings to study cell cycle dynamics and the effects of kinase inhibition on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk1/2 Inhibitor III involves multiple steps, starting with the preparation of the core triazole structure. The key steps include:
Formation of the triazole ring: This is typically achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity
Industrial Production Methods
While specific industrial production methods for Cdk1/2 Inhibitor III are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards .
化学反应分析
Types of Reactions
Cdk1/2 Inhibitor III undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can be used for further studies or applications .
科学研究应用
Cdk1/2 Inhibitor III has a wide range of applications in scientific research:
Chemistry: Used to study the effects of kinase inhibition on chemical reactions and molecular interactions.
Biology: Employed in cell biology to investigate cell cycle regulation, apoptosis, and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting cyclin-dependent kinases .
作用机制
Cdk1/2 Inhibitor III exerts its effects by competitively inhibiting the ATP-binding sites of cyclin-dependent kinases 1 and 2. This inhibition prevents the phosphorylation of target proteins, thereby blocking cell cycle progression at the G1 phase. The compound specifically targets the kinase-cyclin complexes, disrupting their activity and leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Roscovitine: Inhibits multiple cyclin-dependent kinases, including CDK1, CDK2, CDK5, CDK7, and CDK9.
Dinaciclib: Targets CDK1, CDK2, CDK5, and CDK9 with high potency.
Palbociclib: Specifically inhibits CDK4 and CDK6, used in breast cancer treatment
Uniqueness
Cdk1/2 Inhibitor III is unique due to its high selectivity for CDK1 and CDK2, making it a valuable tool for studying these specific kinases without significant off-target effects. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent .
属性
分子式 |
C15H13F2N7O2S2 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC 名称 |
3-amino-N-(2,6-difluorophenyl)-5-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-14(22-13(18)23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) |
InChI 键 |
UPNMPXFYMWBVBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)N)NC3=CC=C(C=C3)S(=O)(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
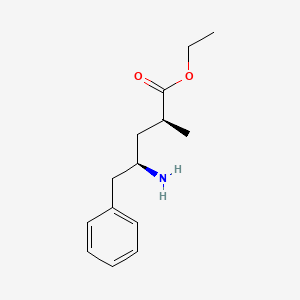
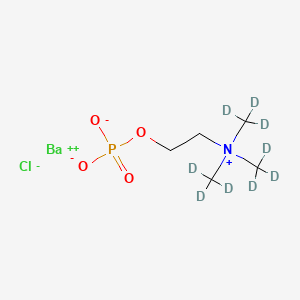
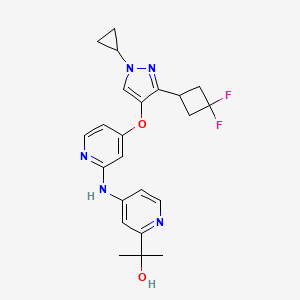
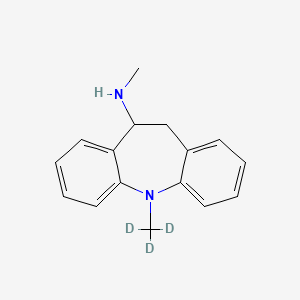
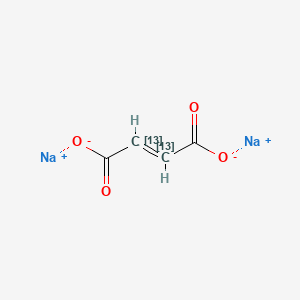
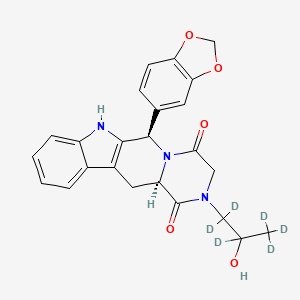

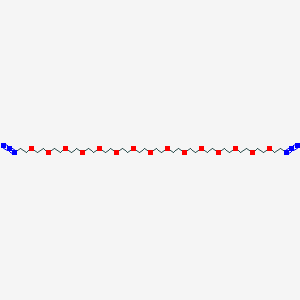
![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)

![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
